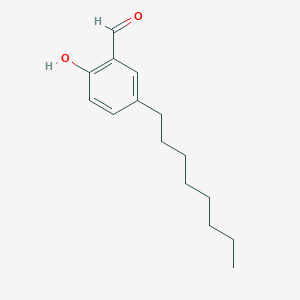
2-羟基-5-辛基苯甲醛
描述
Synthesis Analysis
The synthesis of 2-Hydroxy-3-octyloxybenzaldehyde, a compound similar to 2-Hydroxy-5-octylbenzaldehyde, has been reported. It was synthesized by the alkylation of 2,3-dihydroxybenzaldehyde . This method could potentially be adapted for the synthesis of 2-Hydroxy-5-octylbenzaldehyde.科学研究应用
Polymer Chemistry and Materials Science
Polymeric complexes of transition metals with SalEn-type ligands have garnered attention due to their diverse applications. These materials find use in energy storage, (photo)electrocatalysis, and chemical and biological sensing . In particular, 2-Hydroxy-5-octylbenzaldehyde serves as a promising precursor for new SalEn-type complexes with transition metals. These complexes can be fine-tuned by varying the substituents of the ligand, allowing for tailored functional properties .
Energy Storage Materials
The ability to modify the functional properties of SalEn-type coordination materials makes them attractive for energy storage applications. By incorporating 2-Hydroxy-5-octylbenzaldehyde into polymeric complexes, researchers can explore materials with improved phase transition temperatures, electrochemical stability, and energy storage capabilities .
Electrocatalysis
SalEn-type complexes have been investigated for their electrocatalytic properties. The introduction of long alkyl chains via 2-Hydroxy-5-octylbenzaldehyde can enhance the performance of these materials in electrocatalytic reactions, such as oxygen reduction or hydrogen evolution .
Biomedicine and Therapeutics
The compound’s alkyl-substituted salicylic acids are actively used as selective ligands for the cannabinoid CB2 receptor. Additionally, 2-Hydroxy-5-octylbenzaldehyde is an intermediate product in the synthesis of salviandic acid, which has therapeutic effects in coronary heart disease .
Temperature-Sensitive Materials
The presence of octyl chains in NiSalen polymers, derived from 2-Hydroxy-5-octylbenzaldehyde, can influence the phase transition temperature. Researchers can design temperature-sensitive materials with low trigger temperatures by judiciously modifying the polymer structure .
Characterization Techniques
The structure of 2-Hydroxy-5-octylbenzaldehyde can be elucidated using techniques such as 1H and 13C-NMR spectroscopy, high-resolution mass spectrometry (ESI-HRMS), and Fourier-transform infrared spectroscopy (FTIR) .
作用机制
Target of Action
The primary targets of 2-Hydroxy-5-octylbenzaldehyde are the cellular antioxidation systems of fungi . This compound, like other benzaldehydes, disrupts these systems, making it an effective antifungal agent .
Mode of Action
2-Hydroxy-5-octylbenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This destabilization inhibits microbial growth, making the compound an effective antifungal agent .
Biochemical Pathways
It is known that the compound disrupts the oxidative stress-response pathway . This disruption leads to a destabilization of cellular redox homeostasis, which in turn inhibits microbial growth .
Pharmacokinetics
The compound’s effectiveness as an antifungal agent suggests that it has good bioavailability .
Result of Action
The primary result of 2-Hydroxy-5-octylbenzaldehyde’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to the inhibition of microbial growth .
属性
IUPAC Name |
2-hydroxy-5-octylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16/h9-12,17H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIFMUZENYUSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

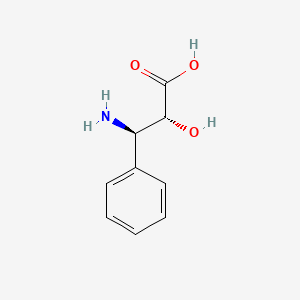
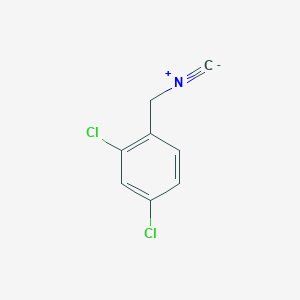
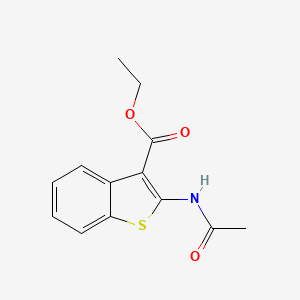
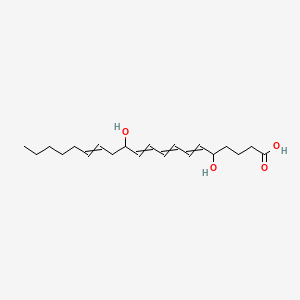
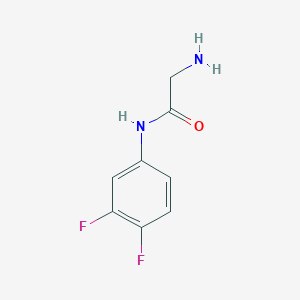
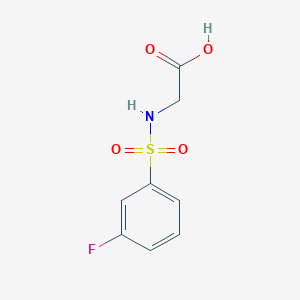
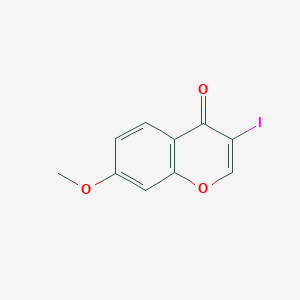
![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone](/img/structure/B3152269.png)

![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)


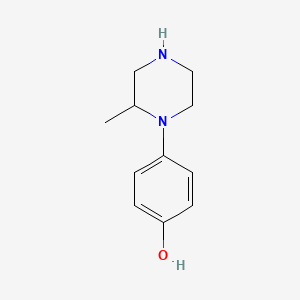
![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)